molecular formula C14H12O B1265802 2,2-Diphenyloxirane CAS No. 882-59-7

2,2-Diphenyloxirane

Cat. No. B1265802
CAS RN: 882-59-7
M. Wt: 196.24 g/mol
InChI Key: PRLJMHVNHLTQJJ-UHFFFAOYSA-N
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Description

2,2-Diphenyloxirane, a compound of significant interest in organic chemistry, serves as a precursor in the synthesis of various organic compounds and materials. Its unique structure and reactivity make it a versatile molecule for chemical transformations.

Synthesis Analysis

The synthesis of derivatives similar to 2,2-Diphenyloxirane, such as 2,3-Diphenyl-2-cyanooxiranes, can be achieved through reactions of desyl bromide with potassium cyanide, resulting in good yields (Takahashi, Nishizuka, & Iida, 1982)(source). This method highlights the accessibility of diphenyloxirane derivatives via simple synthetic routes.

Molecular Structure Analysis

Structural studies on organoboron compounds related to 2,2-Diphenyloxirane have revealed intricate molecular geometries (Kliegel, Motzkus, Nanninga, Rettig, & Trotter, 1986)(source), showcasing the complexity and diversity of structures that can be derived from such epoxides.

Chemical Reactions and Properties

The chemical behavior of diphenyloxirane derivatives, including their reactivity in photooxygenation processes (García, Miranda, Mojarrad, & Sabater, 1994)(source), demonstrates the potential for diverse chemical transformations. These reactions underline the importance of oxirane intermediates in organic synthesis.

Physical Properties Analysis

Research into the physical properties of similar compounds, such as polyurethanes based on diphenol derivatives (Raghu, Gadaginamath, Mathew, Halligudi, & Aminabhavi, 2007)(source), provides insights into how structural variations can affect material properties. This research is crucial for developing new materials with tailored properties.

Chemical Properties Analysis

Investigations into the reductive ring opening of diphenyloxiranes (Yus, Maciá, Gómez, Soler, Falvello, & Fanwick, 2005)(source) have unveiled mechanisms that provide a deeper understanding of the chemical properties of oxirane compounds. Such studies are fundamental for advancing synthetic methodologies.

Scientific Research Applications

Radical-based Epoxide Opening by Titanocenes

2,2-Diphenyloxirane exhibits interesting interactions when bound to Cp2TiCl, as investigated through magnetic resonance spectroscopy and quantum chemical calculations. The binding involves the dissociation of the chloride ligand, forming a cationic titanocene(III)-epoxide complex. This complex has a short life span, indicating an exothermic ring-opening reaction. Notably, the study provides direct evidence for inner-sphere electron transfer between epoxides and titanocenes, crucial for the high regioselectivity of ring-opening (Cangönül et al., 2013).

Photochemistry of Diphenyloxirane

The photochemistry of diphenyloxirane, including 2,2-diphenyloxirane, has been explored using density functional theory and first-principles molecular dynamics. The study focuses on the pathways of electrocyclic ring-opening in the first excited state, highlighting the influence of electronic structure on photochemical behavior (Friedrichs & Frank, 2009).

Antioxidant Properties Estimation Using DPPH Assay

2,2-Diphenyloxirane is used in the DPPH assay, a method for evaluating the antiradical properties of compounds. This assay is crucial in assessing the effectiveness of antioxidants in mitigating oxidative stress. The study provides detailed kinetic analyses and discusses the importance of selecting appropriate reference compounds for accurate measurement of antioxidant properties (Mishra, Ojha & Chaudhury, 2012).

Photoelectron Spectroscopy of Heterocycles

The photoelectron spectra of 2,2-diphenyloxirane and its derivatives have been analyzed, contributing to the understanding of the electronic structure of phenyloxiranes. This research provides insights into the splitting of lower energy benzene π-orbitals in these compounds (Güsten, Klasinc, Novák & Sanjek, 1984).

Applications in Platinum and Palladium Complexes

The study of platinum(0) and palladium(0) tertiary phosphine complexes with phenyl dicyanooxiranes, including 2,2-diphenyloxirane, reveals the formation of zerovalent metal-olefin complexes and phosphine oxides. This research contributes to the understanding of organometallic reactions and the properties of these complexes (Osborne & Ibers, 1982).

Reductive Ring Opening Studies

Investigating the reductive ring opening of cis- and trans-2,3-diphenyloxirane offers insights into the behavior of organolithium intermediates and the formation of 1,3-diols. This research is significant in understanding stereochemical aspects and reaction dynamics in organic synthesis (Yus, Maciá, Gómez, Soler, Falvello & Fanwick, 2005).

Temperature Effects on Stereochemistry

The study on temperature effects in the stereochemistry of trans-2,3-diphenyloxirane's solvolysis highlights the impact of temperature on reaction pathways, enhancing understanding of reaction mechanisms in organic chemistry (Inoue, Taguchi, Sugita & Ichikawa, 1979).

Organoselenium-Catalyzed Asymmetric Cyclopropanations

A new class of chiral tetrahydroselenophene derived from 2,2-diphenyloxirane shows potential in catalyzing asymmetric cyclopropanation reactions. This represents a novel application in the field of organoselenium chemistry (Cheng, Tseng & Chein, 2021).

Safety And Hazards

2,2-Diphenyloxirane is considered harmful and it can cause skin irritation, allergic skin reactions, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2,2-diphenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLJMHVNHLTQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236886
Record name 2,2-Diphenyloxirane
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenyloxirane

CAS RN

882-59-7
Record name 2,2-Diphenyloxirane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2-Diphenyloxirane
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Record name 2,2-Diphenyloxirane
Source EPA DSSTox
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Record name 2,2-diphenyloxirane
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Synthesis routes and methods

Procedure details

Sulphuric acid (23.7 g at 98%, 0.237 moles) was added dropwise, with stirring, to dimethylsulphide (20.0 g at 98%, 0.316 moles) over 60 minutes, maintaining the temperature below 26° C. Methanol (5.0 g, 0.156 mole) was added slowly to the stirred mixture maintaining the temperature below 31° C. The reaction mixture was stirred for 41/2 hours and head overnight unagitated at room temperature. Tertiary butanol (3.6 g, 0.048 mole) and benzophenone (27.4 g, 0.15 mole) were added to the reaction mixture. Potassium hydroxide flake (43.4 g, 0.73 mole) was added in 10 equal aliquots over 3 hours while maintaining the temperature below 40° C. The reaction was monitored by GC and then stirred overnight at room temperature.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
A Cangönül, M Behlendorf, A Gansäuer… - Inorganic …, 2013 - ACS Publications
The binding of 2,2-diphenyloxirane to Cp 2 TiCl is studied on the electronic level by magnetic resonance spectroscopy and quantum chemical calculations. The complexation of 2,2-…
Number of citations: 25 pubs.acs.org
PT Cheng, YH Tseng, RJ Chein - Organic Letters, 2021 - ACS Publications
We report a new class of chiral tetrahydroselenophene based on (S)-diphenyl(tetrahydroselenophen-2-yl)methanol, which was prepared from (R)-3-(3-bromopropyl)-2,2-…
Number of citations: 11 pubs.acs.org
H Güsten, L Klasinc, I Novak, M Sanjek - … für Naturforschung A, 1984 - degruyter.com
The Hel photoelectron spectra of 2-phenyloxirane, 2,2-diphenyloxirane, trans-2.3-diphenyloxirane, 2,2,3-triphenyloxirane, and 2,2,3,3-tetraphenyloxirane are reported. Comparison with …
Number of citations: 5 www.degruyter.com
T áWilliam Bentley, RVH Jones, AH Larder… - Journal of the Chemical …, 1998 - pubs.rsc.org
The kinetics of reactions of benzophenone with trimethylsulfonium iodide in acetonitrile in the presence of excess solid potassium hydroxide (KOH) are reported, and the kinetics of …
Number of citations: 11 pubs.rsc.org
KV Zaitsev, YF Oprunenko, AV Churakov… - Journal of …, 2008 - Elsevier
Novel substituted 2-[(2-hydroxyethyl)]aminophenols, MeN(CHR 1 CR 2 R 3 OH)(C 6 H 4 -o-OH) (2–5), were synthesized by the reaction of 2-methylaminophenol with corresponding …
Number of citations: 8 www.sciencedirect.com
JA Howard, JHB Chenier… - Canadian Journal of …, 1982 - cdnsciencepub.com
The major products of the self-reaction of 1,1-diphenylethylperoxyl have been determined from product studies of the autoxidation of 1,1-diphenylethane, induced decomposition of 1,1-…
Number of citations: 17 cdnsciencepub.com
T Kanno, T Oguchi, H Sakuragi, K Tokumaru - Tetrahedron Letters, 1980 - Elsevier
Irradiation of semiconductors (TiO 2 and CdS) suspended in organic solvents containing 1,1-diphenylethylene and its derivatives under oxygen afforded the corresponding epoxides …
Number of citations: 111 www.sciencedirect.com
M Abe, W Adam, WM Nau - Journal of the American Chemical …, 1998 - ACS Publications
The direct and benzophenone-sensitized photodenitrogenation of the azoalkane 2,3-diazabicyclo[2.2.1]hept-2-ene-7,3‘-spiro-2‘,2‘-diphenyloxirane 1 at ambient temperature (ca. 15 C) …
Number of citations: 65 pubs.acs.org
AJ Blake, JP Danks, IA Fallis, A Harrison… - Journal of the …, 1998 - pubs.rsc.org
A simplified procedure for the preparation of [9]aneNS2 (7-aza-1,4-dithiacyclononane) is described. The structure of the complex [Cu([9]aneNS2)2]2+ confirms that the Cu(II) centre is in …
Number of citations: 2 pubs.rsc.org
T Yu, M Guo, S Wen, R Zhao, J Wang, Y Sun, Q Liu… - RSC …, 2021 - pubs.rsc.org
A simple, and practical oxidative scission of aromatic olefins to carbonyl compounds using O2 as the sole oxidant with poly(ethylene glycol) dimethyl ether as a benign solvent has been …
Number of citations: 8 pubs.rsc.org

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